Carbohydrate moiety of bromelain

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

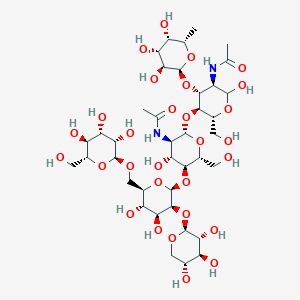

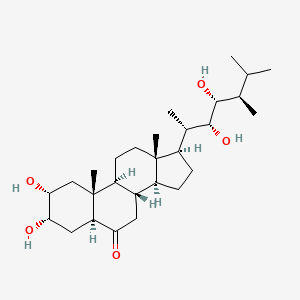

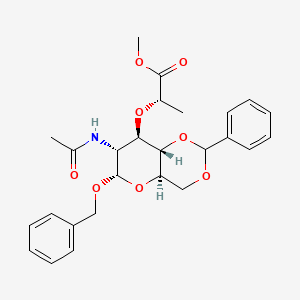

The carbohydrate moiety of bromelain is a component of the bromelain enzyme, which is a thiol protease isolated from pineapple stem . It contains one asparagine-linked oligosaccharide chain per molecule . The oligosaccharides are composed of mannose, fucose, xylose, and N-acetylglucosamine (GlcNAc) .

Synthesis Analysis

The primary structures of the two oligosaccharide components of stem bromelain glycopeptides were quantitatively released by digestion with the almond glycopeptidase . This enzyme cleaves P-aspartylglycosylamine linkage in glycopeptides with oligopeptide moieties .Molecular Structure Analysis

The molecular structure of the carbohydrate moiety of bromelain is described as alpha-L-fucosyl- (1->3)- [alpha-D-mannosyl- (1->6)- [beta-D-xylosyl- (1->2)]-beta-D-mannosyl- (1->4)-N-acetyl-beta-D-glucosaminyl- (1->4)]-N-acetyl-D-glucosamine .Chemical Reactions Analysis

The bromelain extract includes various components such as phosphatases, glucosidase, cellulases, peroxidases, glycoproteins, carbohydrates, several protease inhibitors, and organically bound Ca2+ .Physical And Chemical Properties Analysis

Bromelain remains intact for a relatively long time when stored at 20°C, while its proteolytic activity is lost when it is heated to 100°C for 10 minutes . The maximum activity of glycosylated bromelain occurs at pH 7.0 and 30°C .Wissenschaftliche Forschungsanwendungen

Stability and Structural Role : Glycosylation contributes significantly to the functional stability of bromelain. Studies have shown that deglycosylated bromelain exhibits decreased enzyme activity and altered fluorescence and circular dichroism spectra, highlighting the stabilizing role of the carbohydrate moiety (Khan, Rasheedi, & Haq, 2003).

Therapeutic Applications : Bromelain is known for its therapeutic potential, including anti-inflammatory, anticancer, and fibrinolytic activities. Its efficacy after oral administration and the safety profile make it a promising phytotherapeutical drug. Interestingly, not all of bromelain's pharmacological properties depend on its proteolytic activity, suggesting a role for non-protein factors, possibly including its carbohydrate moiety (Maurer, 2001).

Enzyme Immobilization : Research involving the immobilization of bromelain on cellulose fibers from sugarcane bagasse demonstrates its potential application in the medical field, particularly for treating skin injuries. The immobilization process can enhance the stability and usability of bromelain in various applications (Costa, Cerón, Petreca, & Costa, 2020).

Biochemical Analysis : Detailed structural studies of bromelain's carbohydrate moiety have been conducted, elucidating its complex structure. Such analyses are crucial for understanding the enzyme's function and potential modifications for therapeutic applications (Ishihara, Takahashi, Oguri, & Tejima, 1979).

Impact on Leukocyte Expression : Bromelain treatment can alter the expression of cell surface molecules on leukocytes, which are involved in cellular adhesion and activation. This finding has implications for understanding how bromelain exerts anti-inflammatory effects (Hale, Greer, & Sempowski, 2002).

Wirkmechanismus

Bromelain has been known to act as an immunomodulator . The anti-inflammatory activity of bromelain has been shown to be useful in treating inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and asthma . The anti-cancer activity of bromelain is via induction of apoptosis, inhibition of angiogenesis, and enhancement of the body’s immune response . The anti-diabetic property of bromelain is owing to the improvement in glucose metabolism and reduction in insulin resistance .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLVGNWZDHBRA-UFAVQCRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbohydrate moiety of bromelain | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[1'-13C]uridine](/img/structure/B1146227.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)